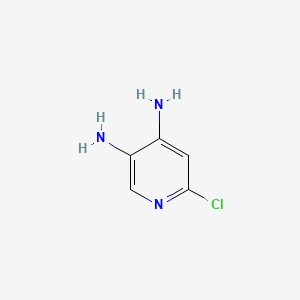

6-Chloro-3,4-pyridinediamine

Übersicht

Beschreibung

6-Chloro-3,4-pyridinediamine is a chemical compound related to various chlorinated pyridine derivatives. While the specific compound is not directly studied in the provided papers, these papers do discuss related chlorinated pyridines and their properties, which can provide insights into the behavior and characteristics of 6-Chloro-3,4-pyridinediamine.

Synthesis Analysis

The synthesis of chlorinated pyridine derivatives can be complex, involving multiple steps and specific conditions to introduce chlorine atoms at the desired positions on the pyridine ring. For instance, the synthesis of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate involves careful structural characterization and crystallographic analysis to confirm the placement of chlorine atoms and other substituents on the pyridine ring .

Molecular Structure Analysis

The molecular structure of chlorinated pyridines is crucial for understanding their reactivity and interactions. For example, the crystal structure of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate was determined using X-ray crystallography, revealing the presence of intermolecular hydrogen bonds and C=H...O interactions that stabilize the crystal structure . Similarly, the structure of a polynuclear copper complex with pyridine ligands shows how chlorines and other substituents can affect the overall geometry and coordination of the complex .

Chemical Reactions Analysis

Chlorinated pyridines can undergo various chemical reactions, including photolysis and photocatalysis. The study of 3,5,6-trichloro-2-pyridinol, a degradation product of chlorpyrifos, under photolytic conditions showed significant degradation and mineralization, indicating that chlorinated pyridines can be reactive under certain conditions . The identification of degradation products using techniques like LC-MS is essential for understanding the fate of these compounds in the environment .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated pyridines are influenced by their molecular structure. For instance, the antimicrobial activities, DNA interaction, and spectroscopic properties of 2-chloro-6-(trifluoromethyl)pyridine were investigated, providing insights into the compound's behavior in biological systems . The study of hydrogen bonding in complexes of pyridine betaine with 2,6-dichloro-4-nitrophenol also highlights the importance of intermolecular interactions in determining the properties of chlorinated pyridines .

Wissenschaftliche Forschungsanwendungen

Chemistry and Properties of Pyridine Derivatives

6-Chloro-3,4-pyridinediamine, as a specific chemical entity, might not have extensive direct references in available literature; however, the scientific interest in pyridine derivatives broadly encompasses their unique chemical properties and diverse applications. Pyridine derivatives, including compounds similar to 6-Chloro-3,4-pyridinediamine, are crucial in various branches of chemistry due to their structural and functional versatility. These compounds are utilized in the preparation and modification of organic compounds, their protonated/deprotonated forms, and complex compounds. Their applications span across spectroscopic properties, magnetic properties, and notably, their biological and electrochemical activities. Research indicates that exploring the chemistry of pyridine derivatives can reveal potential areas of interest for future investigations, particularly in analogues that are presently unknown or underexplored (Boča, Jameson, & Linert, 2011).

Environmental and Biological Applications

The environmental impact and biological applications of pyridine derivatives, including those with structural similarities to 6-Chloro-3,4-pyridinediamine, have been a subject of scientific research. One area of interest is the microbial degradation of organophosphorus pesticides, such as chlorpyrifos, and their metabolites. Studies have explored microbial strains capable of degrading these compounds, highlighting the significance of bioremediation as a cost-effective and efficient method for mitigating pesticide residues in the environment. This research underscores the environmental persistence of certain pyridine derivatives and the importance of identifying microbial strains for their degradation, pointing to the broader applications of pyridine derivatives in environmental science and wastewater treatment (Bose, Kumar, & Vo, 2021).

Analytical and Synthetic Applications

Pyridine derivatives, by extension potentially including 6-Chloro-3,4-pyridinediamine, find extensive use in analytical chemistry and material science. Their unique properties have been harnessed for solid-phase extraction, separation techniques, and as modifiers in various chromatographic and electrochromatographic processes. The modification of materials with ionic liquids derived from pyridine showcases the innovative applications of these derivatives in enhancing analytical methodologies and developing new materials for separation science. This research area continues to evolve, with pyridinium and phosphonium-based ionic liquids showing promise for future developments (Vidal, Riekkola, & Canals, 2012).

Safety And Hazards

6-Chloro-3,4-pyridinediamine is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is recommended to avoid breathing dust, fume, gas, mist, vapours, or spray. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. The compound should be used only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

6-chloropyridine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c6-5-1-3(7)4(8)2-9-5/h1-2H,8H2,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQRXBXNATIHDQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70920468 | |

| Record name | 6-Chloropyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70920468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-3,4-pyridinediamine | |

CAS RN |

9030-21-1, 89182-17-2 | |

| Record name | 6-Chloropyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70920468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphorylase, purine nucleoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Chloropyridine-3,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-1-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1298798.png)

![4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid](/img/structure/B1298803.png)

![2-Amino-8-phenyl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one](/img/structure/B1298808.png)

![5-[(Diethylamino)methyl]-2-furoic acid](/img/structure/B1298813.png)

![[2-(4-Chloro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid](/img/structure/B1298816.png)

![5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1298823.png)

![4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone](/img/structure/B1298829.png)